3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 208.22 g/mol. This compound is categorized as a methyl ester derivative of a benzofuran carboxylic acid, which is notable for its potential applications in medicinal chemistry and organic synthesis. It is commonly referenced by its CAS number 40200-70-2 and has been studied for its biological activities, particularly in relation to GABA receptor binding and other pharmacological effects .
The compound can be sourced from various chemical suppliers and is classified under organic compounds with specific interest in its structure and reactivity. It has been identified in several studies related to its synthesis and biological evaluation, indicating its relevance in pharmaceutical research .
The synthesis of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester typically involves several steps:
For instance, one method involves reacting ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylate with potassium hydroxide in methanol and water at ambient temperature for several hours to achieve high yields .
The yield of the synthesis can be quite high, often exceeding 90%, which is advantageous for practical applications in research settings. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .
The molecular structure of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester features a benzofuran ring system that is substituted at specific positions:
The compound's structural formula can be represented as follows:
The InChI key for this compound is provided as well for database searches: InChI=1S/C11H12O4/c1-7(2)9(12)10(13)8-5-3-4-6-14-11(8)9/h3-6H,1-2H3,(H,12,13)
.
3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester can undergo various chemical reactions typical of carbonyl compounds:
These reactions are significant for modifying the compound's properties or synthesizing analogs with potentially enhanced biological activities .
The mechanism of action for compounds like 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester often involves interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that it may selectively bind to GABA receptors, influencing neurotransmission pathways which could lead to anxiolytic or sedative effects.
The binding affinity and selectivity towards GABA receptors are critical parameters that require further investigation through pharmacological assays and receptor binding studies .
The physical properties of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester include:
Key chemical properties include:
Relevant data from spectral analysis (NMR, IR) provide insights into functional groups and confirm structural integrity .
The applications of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0